
Methyl alpha-D-galactopyranoside
Vue d'ensemble
Description
Methyl α-D-galactopyranoside (Me-α-Gal) is a methyl glycoside derivative of D-galactose, characterized by an α-anomeric configuration where the methyl group is attached to the anomeric carbon (C1) in the axial position. This compound is widely used in glycobiology as a model substrate to study enzyme specificity, carbohydrate-protein interactions, and glycosylation patterns . Its structure is critical in determining its reactivity; for instance, galactose oxidase selectively oxidizes the C6 hydroxyl group of Me-α-Gal to yield a C6 aldehyde derivative under optimized conditions (pH 7.0, 40°C, 24 h) . This property has been exploited in bioconjugation and biomaterial functionalization .
Mécanisme D'action
Target of Action
Methyl alpha-D-galactopyranoside primarily targets the extracellular and intracellular α-galactosidases of the yeast Debaryomyces hansenii UFV-1 . These enzymes are responsible for the hydrolysis of alpha-galactosides, a type of sugar molecule, into monosaccharides.
Mode of Action
This compound acts as a potent inhibitor against these α-galactosidases . It binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of alpha-galactosides. This interaction alters the normal function of the enzymes, leading to changes in the metabolic processes within the yeast cells.
Pharmacokinetics
It is known to be soluble in water , which could influence its bioavailability and distribution within biological systems.
Result of Action
The primary result of this compound’s action is the inhibition of α-galactosidases in Debaryomyces hansenii UFV-1, leading to changes in the yeast’s metabolic processes . The specific molecular and cellular effects depend on the role of these enzymes in the yeast’s metabolism and require further investigation.
Analyse Biochimique
Biochemical Properties
Methyl alpha-D-galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to inhibit the activity of Debaryomyces hansenii UFV-1 extracellular and intracellular alpha-galactosidases . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, this compound can be used to study the metabolic pathways involving galactose and its derivatives.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by interfering with carbohydrate metabolism, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on alpha-galactosidases can lead to an accumulation of galactose-containing compounds within cells, potentially altering cellular activities and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active sites of alpha-galactosidases, preventing these enzymes from catalyzing the hydrolysis of galactose-containing substrates . This binding interaction is crucial for understanding how this compound can modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of alpha-galactosidases, affecting cellular metabolism over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it can effectively inhibit alpha-galactosidases without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in carbohydrate metabolism and potential toxicity to certain tissues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-galactosidases, which play a key role in the breakdown of galactose-containing compounds . By inhibiting these enzymes, this compound can alter metabolic fluxes and affect the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular functions and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on alpha-galactosidases . The precise localization of this compound is important for understanding its role in cellular metabolism and enzyme regulation.
Activité Biologique
Methyl alpha-D-galactopyranoside (MAG) is a glycoside that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by case studies and research findings.
This compound is a monosaccharide derivative, characterized by the presence of a methyl group at the anomeric carbon of the galactopyranose structure. Its molecular formula is C_7H_{14}O_6, and it is classified as an O-glycosyl compound.
Antimicrobial Activity
MAG exhibits significant antimicrobial properties against various pathogens. Research indicates that it acts as a potent inhibitor of α-galactosidases, particularly those found in Debaryomyces hansenii .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial efficacy of MAG can be quantified through MIC and MBC values. For instance, studies have shown that MAG derivatives possess MIC values ranging from 0.03 to 0.12 mM against specific bacterial strains .
Compound | MIC (mmol/L) | MBC (mmol/L) |
---|---|---|
Methyl α-D-galactopyranoside | 0.03-0.12 | Identical to MIC |
The antimicrobial activity is believed to correlate with the compound's amphiphilic properties, which enable interaction with microbial membranes, leading to cell lysis .
Anticancer Properties
Recent investigations into MAG derivatives have revealed promising anticancer activities. A study highlighted that certain methyl α-D-galactopyranoside esters exhibited significant inhibition against various cancer cell lines, showcasing potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications in the acyl chain length and substitutions on the aromatic rings significantly enhanced the anticancer efficacy of MAG derivatives. For example, compounds with longer aliphatic chains demonstrated increased activity against cancer cells .
Case Studies
- Inhibition of Pathogenic Fungi : A study assessed the antifungal activity of MAG derivatives against Aspergillus niger and Aspergillus flavus, revealing that certain modifications led to enhanced antifungal properties .
- Binding Studies : Research involving binding interactions between MAG and artificial receptors provided insights into its molecular recognition capabilities. The binding modes were elucidated using crystallography, showcasing non-covalent interactions that stabilize receptor-carbohydrate complexes .
- Transport Mechanisms : Investigations into the transport mechanisms of MAG through lactose permease (LacY) in Escherichia coli demonstrated its role in sugar transport systems, highlighting its biochemical relevance .
Applications De Recherche Scientifique
Inhibitory Properties
Alpha-Galactosidase Inhibition:
MαG is recognized as an inhibitor of alpha-galactosidase (α-Gal A), an enzyme involved in the metabolism of glycosphingolipids. This inhibition has implications for treating Fabry disease, a genetic disorder caused by the deficiency of this enzyme. Research indicates that MαG can serve as a potential therapeutic agent by modulating enzyme activity, thus aiding in the management of related metabolic disorders .
Potential Antiviral Activity:
Recent studies have explored the interaction of MαG esters with viral proteins, specifically targeting the SARS-CoV-2 main protease. Molecular docking simulations suggest that MαG derivatives exhibit strong binding affinities with critical residues of the protease, indicating potential antiviral applications against COVID-19 .
Antimicrobial Applications
Synthesis of Methyl β-D-Galactopyranoside Esters:
MαG has been utilized to synthesize various methyl β-D-galactopyranoside esters, which have shown promising antimicrobial activity. Studies demonstrated that these esters possess significant antifungal properties, outperforming antibacterial effects against several pathogenic strains . The minimum inhibitory concentration (MIC) values for some synthesized esters were reported as low as 0.352 mg/ml against Bacillus subtilis and Escherichia coli .
Phytochemical Applications:
MαG is also derived from natural sources such as the tubers of Stachys affinis, where it contributes to the plant's biological activities. Its extraction and analysis have led to insights into its potential health benefits .
Biochemical Research
Role in Glycosylation Studies:
MαG is frequently employed in glycosylation reactions due to its ability to act as a glycosyl donor. This property is crucial in synthesizing complex carbohydrates and studying their biological functions. Its application in computational studies has provided valuable insights into the hydration dynamics of galactose derivatives .
Cell Culture Applications:
In cell biology, MαG has been used to enhance cell adhesion and growth in various culture systems. Its role as a scaffold material in tissue engineering has been investigated, particularly concerning extracellular matrix interactions .
Pharmacological Insights
ADMET Properties:
The pharmacokinetic profile of MαG derivatives shows favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. These properties suggest that modified forms of MαG could be developed into safe therapeutic agents with enhanced efficacy against microbial infections .
Structure-Activity Relationships (SAR):
Research into SAR has revealed that specific modifications to the acyl chains of MαG can significantly alter its biological activity. Compounds with longer aliphatic chains or specific aromatic groups demonstrated enhanced antimicrobial potency .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Inhibitory Properties | Alpha-Gal A inhibition | Potential treatment for Fabry disease |
Antiviral Activity | SARS-CoV-2 main protease inhibition | Strong binding affinities observed |
Antimicrobial Activity | Synthesis of esters for antimicrobial testing | Effective against Bacillus subtilis and E. coli |
Biochemical Research | Glycosylation reactions | Important for studying carbohydrate functions |
Cell Culture Applications | Enhancing cell adhesion | Useful in tissue engineering |
Pharmacological Insights | ADMET profiling | Favorable safety profile for therapeutic development |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl alpha-D-galactopyranoside, and how do protecting groups influence its reactivity?
this compound is typically synthesized via selective benzylation of hydroxyl groups. For example, Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-galactopyranoside is prepared by sequential benzylation under anhydrous conditions to protect specific hydroxyl positions, followed by glycosylation reactions using promoters like silver triflate . Protecting groups (e.g., benzyl or acetyl) are critical for directing regioselectivity and stabilizing intermediates during oligosaccharide assembly.
Q. Which analytical methods are recommended for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for assessing purity (>99%, reagent grade) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming anomeric configuration (alpha vs. beta) and substitution patterns. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. How does the stability of this compound impact its storage and handling in experiments?
The compound is hygroscopic and should be stored in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the glycosidic bond. Stability studies recommend avoiding prolonged exposure to acidic or basic conditions, which can degrade the sugar moiety .
Advanced Research Questions
Q. What computational approaches are used to model the conformational dynamics of this compound?
Metadynamics simulations have been applied to study the solvent-dependent rotamer equilibria of primary hydroxyl groups. These simulations reveal free energy surfaces and transition states, highlighting how solvent polarity affects the orientation of the C6 hydroxymethyl group. Such models aid in predicting reactivity in glycosylation reactions .
Q. How do structural modifications (e.g., halogenation or alkylation) alter the bioactivity of this compound derivatives?
Substituents at C4 and C6 significantly influence bioactivity. For instance, Methyl 4,6-dichloro-4,6-dideoxy-alpha-D-galactopyranoside acts as a potent sucrose taste antagonist in gerbil models, with axial chlorine atoms enhancing receptor binding specificity. The methyl group at C1 further stabilizes interactions via hydrophobic effects .
Q. What is the role of this compound in glycosylation reactions, and how does its anomeric configuration affect reactivity?
As a glycosyl donor, the alpha configuration facilitates stereoselective glycosidic bond formation. The benzyl-protected derivative (Methyl 2,3,4,6-Tetra-O-benzyl-alpha-D-galactopyranoside) undergoes activation with Lewis acids (e.g., TMSOTf) to generate oxocarbenium intermediates, enabling efficient coupling with acceptors like alcohols or thiols .
Q. How does this compound compare to other methyl glycosides (e.g., methyl glucopyranoside) in enzyme inhibition studies?
Unlike methyl glucopyranoside, the galacto configuration introduces axial hydroxyl groups at C4, altering hydrogen-bonding patterns with enzymes like alpha-galactosidase. This structural difference reduces its efficacy as a competitive inhibitor compared to glucopyranoside derivatives, which exhibit better geometric complementarity .
Q. What methodologies are employed to study the interaction of this compound with carbohydrate-binding proteins?
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinities (). X-ray crystallography of protein-ligand complexes reveals atomic-level interactions, such as hydrogen bonds between the galactose moiety and conserved aspartate residues in lectins .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Methyl β-D-Galactopyranoside (Me-β-Gal)
- Structural Difference: The β-anomeric configuration places the methyl group equatorially, altering steric and electronic properties.
- Biological Interactions: Me-β-Gal exhibits distinct binding affinities compared to Me-α-Gal. For example, β-anomers are often less recognized by lectins like concanavalin A, which preferentially binds α-D-glucopyranosides .
- Chemical Reactivity : Enzymatic oxidation of Me-β-Gal by galactose oxidase is less efficient due to hindered access to the C6 hydroxyl group, resulting in lower aldehyde yields .
Methyl α-D-Glucopyranoside (Me-α-Glc)
- Structural Difference : The C4 hydroxyl orientation in glucose (axial in galactose vs. equatorial in glucose) creates divergent hydrogen-bonding patterns.
- Biological Interactions: Me-α-Glc is a specific ligand for concanavalin A, stabilizing its native conformation at pH 2–10, whereas Me-α-Gal induces non-native conformational states .
- Synthetic Utility: Me-α-Glc derivatives, such as methyl 6-O-N-acetylsulfanilyl-α-D-glucopyranoside, are synthesized via regioselective sulfonation at C6, a reaction less feasible with Me-α-Gal due to steric hindrance .
Aryl-Substituted Galactopyranosides
- Phenyl α-D-Galactopyranoside: Binding Affinity: Exhibits a 2.7-fold higher affinity for lactose permease (KD = 0.15 mM) compared to Me-α-Gal (KD = 0.4 mM), attributed to hydrophobic interactions between the phenyl group and the enzyme’s active site .
Disaccharide Derivatives
- Methyl α-D-Glucopyranosyl-(1→4)-α-D-Galactopyranoside: Synthesized via stereospecific glycosylation using tert-butyldimethylsilyl triflate as a catalyst, achieving high yields (≥70%). The (1→4) linkage confers resistance to enzymatic hydrolysis compared to monomeric Me-α-Gal .
- Methyl 3-O-β-D-Galactopyranosyl-α-D-Galactopyranoside: Demonstrates unique conformational stability in NMR studies, with the β-(1→3) linkage favoring a rigid chair conformation, unlike the more flexible α-linked isomers .
Key Data Tables
Table 1: Binding Affinities of Galactopyranoside Derivatives to Lactose Permease
Compound | KD (mM) | Reference |
---|---|---|
Methyl α-D-galactopyranoside | 0.4 | |
Phenyl α-D-galactopyranoside | 0.15 | |
Cyclohexyl α-D-galactopyranoside | 0.4 |
Table 2: Enzymatic Oxidation Efficiency by Galactose Oxidase
Substrate | Aldhyde Yield (%) | Optimal Conditions | Reference |
---|---|---|---|
Methyl α-D-galactopyranoside | 85 | pH 7.0, 40°C, 24 h | |
Methyl β-D-galactopyranoside | 45 | pH 7.0, 40°C, 24 h |
Research Findings and Implications
- Enzyme Specificity: The α-anomeric configuration and C6 hydroxyl accessibility make Me-α-Gal a preferred substrate for galactose oxidase, enabling applications in bio-based materials .
- Pharmacological Potential: Aryl-substituted derivatives show enhanced binding to transport proteins, suggesting utility in drug delivery systems targeting intestinal lactose permease .
- Conformational Studies : Disaccharide analogs of Me-α-Gal provide insights into carbohydrate-protein interactions, aiding the design of glycomimetic inhibitors .
Méthodes De Préparation
Fischer Glycosylation: Traditional and Continuous Flow Approaches
Fischer glycosylation remains a cornerstone for synthesizing methyl glycosides, leveraging acid-catalyzed reactions between monosaccharides and methanol. Recent advancements have modernized this classical method through continuous flow systems, enhancing efficiency and scalability.
Traditional Fischer Glycosylation
In conventional batch processes, D-galactose reacts with excess methanol under acidic conditions (e.g., HCl or H₂SO₄) at elevated temperatures (60–80°C). The reaction proceeds through hemiacetal formation, followed by nucleophilic attack by methanol to yield a mixture of α- and β-anomers. Equilibrium favors pyranosides over furanosides after prolonged heating, with typical α:β ratios of 2:1 for galactose derivatives . For example, refluxing D-galactose in methanol with sulfuric acid for 24 hours yields methyl α-D-galactopyranoside as the major product, though purification often requires chromatographic separation .
Continuous Flow Fischer Glycosylation
Innovations in flow chemistry have addressed limitations of batch processing, such as inconsistent heating and prolonged reaction times. A heterogenous catalyst, quaternized polystyrene-supported sulfonic acid (QP-SA), enables continuous synthesis in flow reactors . Key parameters include:
Parameter | Optimal Value | Impact on Reaction |
---|---|---|
Temperature | 120°C | Accelerates equilibrium attainment |
Residence Time | 4–10 minutes | Balances conversion and selectivity |
Catalyst Loading | 15–20% (w/w) | Maximizes substrate conversion |
Under these conditions, D-mannose achieves 95% conversion to methyl glycosides with an α:β ratio of 1.5:1 . While direct data for D-galactose is limited, analogous optimization is expected to yield similar efficiency. Flow systems also tolerate up to 5% water, resolving solubility issues without compromising yield .
Trichloroacetimidate-Mediated Glycosylation
Regioselective glycosylation using trichloroacetimidate donors offers precise control over anomeric configuration, critical for synthesizing methyl α-D-galactopyranoside without epimerization.
Donor Synthesis and Activation
Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside serves as the acceptor, while 4,6-O-benzylidene-D-glucopyranosyl trichloroacetimidate acts as the donor . Catalysis by tert-butyldimethylsilyl trifluoromethanesulfonate (TMSOTf) promotes stereospecific glycosidic bond formation at -20°C, achieving yields exceeding 85% . The benzylidene and benzyl protecting groups ensure regioselectivity at the 4-position, avoiding undesired side reactions.
Deprotection Strategies
Post-glycosylation, hydrogenolysis (H₂, Pd/C) removes benzyl groups, yielding the free disaccharide. Alternatively, selective oxidation of the 4′-OH group via Swern oxidation (oxalyl chloride, dimethyl sulfoxide) generates keto-derivatives, followed by hydrogenolysis to obtain the final product . This method’s modularity facilitates adaptation to diverse galactopyranoside derivatives.
Acid-Catalyzed Methanolysis with Trifluoroacetic Acid
Trifluoroacetic acid (TFA) offers a milder alternative to mineral acids in methanolysis, reducing decomposition and simplifying purification.
Reaction Mechanism and Conditions
Labeled α-D-glucan undergoes methanolysis in 5–25% methanolic TFA at 85–100°C for 4–24 hours . The reaction proceeds via acid-catalyzed cleavage of glycosidic bonds in the polysaccharide, followed by methanol addition to the anomeric carbon. TFA’s volatility allows removal via vacuum distillation, circumventing neutralization steps required with HCl or H₂SO₄ .
Advantages Over Conventional Acids
Comparative studies demonstrate TFA’s superiority in preserving product integrity. For example, methyl α-D-glucopyranoside synthesized via TFA-catalyzed methanolysis exhibits <5% decomposition, versus 15–20% with HCl . This method is adaptable to D-galactose by substituting α-D-galactan as the starting material.
Comparative Analysis of Synthetic Routes
The choice of method depends on scalability, anomeric purity, and equipment availability:
Method | α:β Ratio | Yield (%) | Scalability |
---|---|---|---|
Fischer (Batch) | 2:1 | 60–70 | Moderate |
Fischer (Flow) | 1.5:1 | 85–95 | High |
Trichloroacetimidate | >20:1 | 80–90 | Low (Lab-scale) |
TFA Methanolysis | 3:1 | 70–80 | Moderate |
Continuous flow Fischer glycosylation excels in large-scale production, whereas trichloroacetimidate methods suit small-scale, high-purity applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-PZRMXXKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187575 | |
Record name | Methyl alpha-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-99-4, 34004-14-3 | |
Record name | Methyl α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3396-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl alpha-galactoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl alpha-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl-α-D-galactose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ6UY55QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.